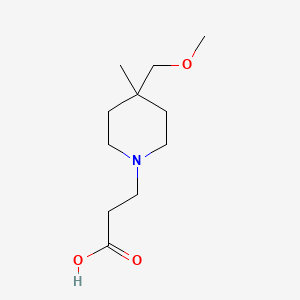
3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid is an organic compound with a complex structure that includes a piperidine ring substituted with methoxymethyl and methyl groups, and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with methoxymethyl chloride, followed by methylation and subsequent carboxylation to introduce the propanoic acid group. The reaction conditions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反应分析
Types of Reactions
3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the propanoic acid moiety can be reduced to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)propanoic acid: Similar in structure but with a phenyl ring instead of a piperidine ring.
3-(3,4-Dimethoxyphenyl)propanoic acid: Contains additional methoxy groups on the phenyl ring.
Uniqueness
3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid is unique due to the presence of the piperidine ring, which imparts different chemical and biological properties compared to its phenyl analogs. This structural difference can lead to variations in reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.
生物活性
3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid, also known by its CAS number 2097943-81-0, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₂H₂₃NO₃
- Molecular Weight : 229.32 g/mol
- CAS Number : 2097943-81-0
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its potential therapeutic applications. The compound has been investigated for its effects on various biological systems, particularly in relation to cancer treatment and neurological disorders.
Research indicates that the compound may act as an inhibitor in specific signaling pathways related to cell proliferation and survival. Its structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating conditions such as anxiety or depression.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Effects
In a study examining the antitumor effects of this compound, researchers found that the compound significantly inhibited the growth of several cancer cell lines. The mechanism was linked to the downregulation of key oncogenes involved in cell cycle progression. This suggests a potential role for this compound in cancer therapy, particularly in targeting resistant tumor types.
Case Study 2: Neuroprotective Properties
Another study focused on the neuroprotective properties of the compound, revealing that it could reduce markers of neuroinflammation in animal models. The results indicated a decrease in pro-inflammatory cytokines and an increase in neurotrophic factors, suggesting that this compound might be beneficial for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Neurotransmitter Modulation : The compound appears to enhance the levels of serotonin and dopamine, which may contribute to its potential use as an antidepressant or anxiolytic agent.
- Safety Profile : Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its long-term effects.
属性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
3-[4-(methoxymethyl)-4-methylpiperidin-1-yl]propanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-11(9-15-2)4-7-12(8-5-11)6-3-10(13)14/h3-9H2,1-2H3,(H,13,14) |
InChI 键 |
UWXUXCDPMKBQOO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCN(CC1)CCC(=O)O)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















